3a,4,5,6,7,7a-hexahydro-1H-pyrrolo[2,3-b]pyridine

Synthetic Chemistry Process Development Building Block Manufacturing

Fragment-based screening campaigns often fail due to impurities and inconsistent scaffold geometry in commercial building blocks. This compound resolves these issues with a defined, saturated bicyclic framework featuring a bridgehead nitrogen, offering distinct conformational constraints for reliable SAR exploration. - Achieve stoichiometric precision with a purity specification of ≥98%, minimizing side reactions in multistep kinase inhibitor synthesis. - Leverage a validated fragment starting point with a baseline IC₅₀ of 28 μM and a favorable logP of 2.07, ideal for CNS-oriented optimization. - Rely on a one-step, quantitative yield synthesis, providing a cost-effective and scalable procurement route for iterative medicinal chemistry.

Molecular Formula C7H12N2
Molecular Weight 124.18 g/mol
CAS No. 1184916-86-6
Cat. No. B12841882
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3a,4,5,6,7,7a-hexahydro-1H-pyrrolo[2,3-b]pyridine
CAS1184916-86-6
Molecular FormulaC7H12N2
Molecular Weight124.18 g/mol
Structural Identifiers
SMILESC1CC2C=CNC2NC1
InChIInChI=1S/C7H12N2/c1-2-6-3-5-9-7(6)8-4-1/h3,5-9H,1-2,4H2
InChIKeyUKHAGRJCECAOMK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Hexahydro-1H-pyrrolo[2,3-b]pyridine Procurement Guide


3a,4,5,6,7,7a-Hexahydro-1H-pyrrolo[2,3-b]pyridine is a saturated bicyclic amine consisting of a pyrrolidine ring fused to a piperidine ring, with the molecular formula C₇H₁₂N₂ and a molecular weight of 124.18 . This compound serves as a versatile scaffold in medicinal chemistry for kinase inhibitor programs, neuroscience research, and fragment-based drug discovery [1]. It is commercially available with purity specifications ≥95% and ≥98% from multiple suppliers . The compound exhibits a calculated logP of approximately 2.07, with three hydrogen bond donors and two hydrogen bond acceptors, and contains three chiral centers . Key differential attributes include its fully saturated bicyclic framework with a bridgehead nitrogen, which distinguishes it from aromatic pyrrolo[2,3-b]pyridine (7-azaindole) analogs and piperidine-only building blocks.

Scaffold Type
Saturated bicyclic amine with bridgehead nitrogen for fragment-based discovery
Program Stage
Moderate-activity starting scaffold for kinase inhibitor and neuroscience SAR programs
Procurement Flexibility
Dual purity grade options support both routine synthesis and high-fidelity library curation
Specification review recommended per application
Supply Continuity
One-step synthetic route supports consistent commercial availability and replenishment

Generic Substitution Failure: Hexahydro-1H-pyrrolo[2,3-b]pyridine


Substituting 3a,4,5,6,7,7a-hexahydro-1H-pyrrolo[2,3-b]pyridine with generic pyrrolo[2,3-b]pyridine derivatives or monocyclic piperidine building blocks introduces significant structural and functional discrepancies that undermine experimental reproducibility. The fully saturated bicyclic framework with a bridgehead nitrogen in this compound imparts distinct conformational constraints, basicity profiles, and solubility characteristics that are absent in aromatic 7-azaindole analogs [1]. Monocyclic piperidine alternatives lack the fused pyrrolidine ring geometry that defines this scaffold's three-dimensional pharmacophore presentation . Moreover, commercial purity specifications vary across suppliers, with some sources offering ≥98% versus ≥95%, directly impacting stoichiometric accuracy in multistep syntheses . The following quantitative evidence demonstrates measurable differentiation across synthetic efficiency, biological activity, and physicochemical parameters.

Risk Factor
This Compound
Potential Substitute
Scaffold Saturation
Fully saturated bicyclic framework with bridgehead nitrogen
Aromatic 7-azaindole analogs may shift conformation, basicity, and solubility profiles
3D Pharmacophore
Fused pyrrolidine-piperidine ring geometry defines spatial presentation
Monocyclic piperidine building blocks lack the bicyclic ring constraint and bridgehead nitrogen
Purity Grade Context
Premium purity grade option reported for sensitive applications
Standard-grade alternatives may introduce impurity-related variability in quantitative assays

Quantitative Evidence vs. Analogs: Hexahydro-1H-pyrrolo[2,3-b]pyridine


One-Step Quantitative Synthesis

3a,4,5,6,7,7a-Hexahydro-1H-pyrrolo[2,3-b]pyridine can be synthesized in a single step using adapted Vilsmeier conditions, achieving quantitative yield. This contrasts with typical multi-step syntheses required for substituted pyrrolo[2,3-b]pyridine derivatives, which often proceed with moderate to good yields requiring 3-5 synthetic steps [1]. The one-step protocol reduces synthetic complexity and purification burden, directly benefiting procurement decision-making by ensuring lower production costs and more consistent commercial availability [2].

One-Step Synthesis
Reported
One step, quantitative yield
Adapted Vilsmeier conditions vs. multi-step pyrrolo[2,3-b]pyridine routes
Supports procurement cost and batch consistency review
Synthetic step count informs supply chain reliability
Synthetic Chemistry Process Development Building Block Manufacturing

Moderate Inhibitory Potency Assessment

A reported IC₅₀ of 28 μM has been documented for 3a,4,5,6,7,7a-hexahydro-1H-pyrrolo[2,3-b]pyridine [1]. This potency profile stands in clear contrast to optimized pyrrolo[2,3-b]pyridine derivatives that exhibit nanomolar inhibitory activity—for instance, TNIK inhibitors with IC₅₀ values below 1 nM , BTK inhibitors with IC₅₀ below 10 nM [2], and HNE inhibitors with IC₅₀ values of 15-51 nM [3]. The 28 μM activity establishes this compound as a moderately active starting scaffold suitable for fragment-based optimization rather than a potent lead compound, directly informing procurement decisions for hit-to-lead versus late-stage development programs [4].

Inhibitory Potency
Reported
IC₅₀ 28 μM
Reported >2,800-fold difference vs. optimized nanomolar pyrrolo[2,3-b]pyridine derivatives
Supports fragment-based screening context
Moderate-activity scaffold; not a potent lead compound
Pharmacology Biochemical Assays Lead Identification

Lipophilicity Comparison: Saturated vs. Aromatic Scaffold

3a,4,5,6,7,7a-Hexahydro-1H-pyrrolo[2,3-b]pyridine exhibits a calculated logP of 2.07, with zero Rule-of-Five violations and three hydrogen bond donors . This lipophilicity profile occupies an intermediate position between highly polar fragments (logP <0) and more lipophilic substituted pyrrolo[2,3-b]pyridine derivatives, which can reach logP values of 3.08 to 4.56 depending on substitution patterns . The logP of 2.07 aligns with favorable membrane permeability while maintaining adequate aqueous solubility for biochemical assay compatibility [1]. Additionally, the compound's polar surface area (PSA) of 92.42 Ų remains below the 140 Ų threshold associated with favorable oral absorption . For comparison, aromatic pyrrolo[2,3-b]pyridine scaffolds typically exhibit lower logP values due to reduced saturation and altered hydrogen bonding capacity, while benzoyl-substituted hexahydro-pyrrolopyridines demonstrate substantially higher lipophilicity [2].

Lipophilicity
Class-level
Calculated logP 2.07
~0.5-0.9 units from aromatic scaffold; ~1.0-2.5 units from substituted hexahydro analogs
Supports aqueous assay and permeability context
Calculated values; experimental logP not located
Physicochemical Properties ADME Prediction Drug-likeness

Aqueous Stability Assessment

Stability of 3a,4,5,6,7,7a-hexahydro-1H-pyrrolo[2,3-b]pyridine has been evaluated in pH 7.4 phosphate-buffered saline (PBS) at a concentration of 100 μM over a 24-hour period, with analysis by LC-MS/MS [1]. While specific degradation percentages are not reported in the available ChEMBL assay record, the assay's existence confirms that stability characterization under physiologically relevant conditions has been performed [2]. This contrasts with the broader class of pyrrolo[2,3-b]pyridines, where stability data are typically reported only for specific substituted derivatives, and unsubstituted aromatic pyrrolo[2,3-b]pyridine demonstrates greater stability in acidic and basic solutions due to its aromatic character [3]. For procurement purposes, compounds with documented stability assessments in standardized buffer systems enable more reliable experimental planning and reduce the risk of unexpected degradation during storage or assay incubation [4].

Aqueous Stability
Data to verify
Assessed at 100 μM, pH 7.4 PBS, 24 hr
LC-MS/MS monitoring documented; quantitative degradation values not reported
Supports aqueous stability characterization review
Existence of standardized assay confirmed; data gap noted
Stability Studies Formulation Development Quality Control

Purity Specifications: Premium and Standard Grades

3a,4,5,6,7,7a-Hexahydro-1H-pyrrolo[2,3-b]pyridine is commercially available with at least two distinct purity specifications: ≥95% (Product No. 1837307) and NLT 98% from MolCore . This tiered availability enables procurement teams to select purity grades based on experimental requirements—the ≥98% specification is particularly suitable for sensitive applications such as fragment library curation or quantitative biological assays where impurities could confound results . For comparison, many piperidine building blocks and pyrrolo[2,3-b]pyridine derivatives are supplied at lower purity ranges (90-95%) without premium high-purity options . The molecular weight of 124.18 and formula C₇H₁₂N₂ are consistently reported across suppliers, indicating standardized identity characterization . However, limited supplier diversity (primarily China-based vendors) may impact lead times and regional availability, a factor to consider when planning multistep syntheses requiring timely replenishment [1].

Purity Specifications
Reported
>95% and NLT 98% grades
Tiered commercial availability vs. typical piperidine building blocks at 90-95%
Supports high-fidelity fragment library selection
Supplier diversity is limited; regional availability may vary
Procurement Quality Specifications Analytical Chemistry

Research & Industrial Applications: Hexahydro-1H-pyrrolo[2,3-b]pyridine


FBDD Screening Libraries

The compound's intermediate IC₅₀ of 28 μM [1] and favorable physicochemical profile (logP 2.07, PSA 92.42, zero Rule-of-Five violations) make it an ideal entry for fragment-based screening collections. Unlike optimized pyrrolo[2,3-b]pyridine derivatives with sub-nanomolar potency [2], this moderate-activity scaffold provides a starting point for structure-guided optimization while avoiding the high lipophilicity (logP 3.08-4.56) that characterizes many substituted analogs . The ≥98% purity option ensures fragment libraries maintain high chemical fidelity for SPR, NMR, or crystallography-based screening campaigns.

Kinase Inhibitor Scaffold Development & SAR

The pyrrolo[2,3-b]pyridine scaffold is established as a privileged structure for kinase inhibition, with derivatives demonstrating nanomolar activity against TNIK (<1 nM), BTK (<10 nM), and HNE (15-51 nM) [1][2]. 3a,4,5,6,7,7a-Hexahydro-1H-pyrrolo[2,3-b]pyridine serves as the fully saturated core from which these optimized analogs are derived. Procurement of this unsubstituted saturated core enables medicinal chemistry teams to systematically explore structure-activity relationships (SAR) through functionalization at the pyrrolidine and piperidine nitrogen positions, with the quantitative synthetic efficiency (one-step, quantitative yield) supporting rapid analog generation and iterative optimization cycles.

Synthetic Methodology & Process Chemistry

The documented one-step synthesis in quantitative yield using adapted Vilsmeier conditions [1] establishes this compound as a benchmark substrate for developing and validating new synthetic methodologies for saturated bicyclic amines. The fully characterized spectroscopic data (¹H-, ²H-, ¹³C-NMR, IR, Raman) [1] provide a comprehensive reference for analytical method development and quality control protocols. Additionally, the stability assessment in pH 7.4 PBS buffer offers a baseline for evaluating storage conditions and formulation compatibility in process development workflows.

Neuroscience & CNS Drug Discovery

The piperidine structural motif represents the most common heterocyclic subunit among FDA-approved drugs [1], and saturated bicyclic amines with bridgehead nitrogens often exhibit favorable CNS penetration profiles due to their balanced lipophilicity (logP 2.07) and hydrogen bonding capacity (3 H-bond donors) . The ADMET predictions indicating Absorption Level 3 and Solubility Level 3 [2] support further investigation in CNS-targeted programs. For procurement teams supporting neuroscience research, this compound provides a versatile starting point for synthesizing CNS-penetrant analogs, with the ≥98% purity specification ensuring reproducible in vivo and ex vivo experimental outcomes.

Application
Selection Property
Validation Focus
Fragment-Based Screening Libraries
Moderate-activity scaffold profile with favorable physicochemical parameters
SPR, NMR, and crystallography screening endpoint reviewHigh-purity grade recommended for library curation
Kinase Inhibitor SAR Studies
Saturated bicyclic framework as privileged kinase scaffold starting point
Kinase panel selectivity review and structure-guided optimizationScaffold requires derivatization for nanomolar potency
Synthetic Methodology Development
One-step synthetic accessibility with full spectroscopic characterization
Process yield and purity endpoint reviewReference data: ¹H, ²H, ¹³C-NMR, IR, Raman available
CNS Research Programs
Balanced lipophilicity and hydrogen bonding capacity for CNS penetration research
CNS penetration model context and in vivo experimental reproducibility reviewADMET predictions indicate Absorption Level 3, Solubility Level 3
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